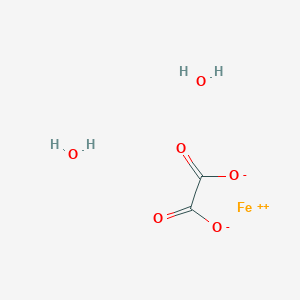

Ferrous oxalate dihydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZZSLZTJVZSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975879 | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-25-2 | |

| Record name | Ferrous oxalate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ferrous Oxalate Dihydrate from Ferrous Sulfate and Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a crucial precursor in various industrial applications, including the production of active pharmaceutical ingredients and advanced materials. This document details the underlying chemical principles, experimental protocols, and characterization of the final product, with a focus on the reaction between ferrous sulfate (B86663) and oxalic acid.

Introduction

Ferrous oxalate dihydrate is a yellow crystalline solid with low solubility in water. Its synthesis via precipitation by reacting a ferrous salt with oxalic acid is a common and effective method. The reaction proceeds as follows:

FeSO₄·7H₂O + H₂C₂O₄ → FeC₂O₄·2H₂O(s) + H₂SO₄ + 5H₂O

This guide will explore various methodologies to control the physicochemical properties of the synthesized this compound, such as crystal structure, particle size, and purity, which are critical for its subsequent applications.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method can influence the product's characteristics. Below are detailed protocols derived from scientific literature.

Standard Aqueous Precipitation

This method involves the direct reaction of aqueous solutions of ferrous sulfate and oxalic acid at ambient or slightly elevated temperatures.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

Procedure:

-

Prepare a solution of ferrous sulfate by dissolving a specific amount of FeSO₄·7H₂O in deionized water.

-

Prepare a separate solution of oxalic acid by dissolving it in deionized water.

-

Slowly add the oxalic acid solution to the ferrous sulfate solution with constant stirring.

-

A yellow precipitate of this compound will form immediately.[1]

-

Continue stirring for a predetermined period to ensure complete reaction.

-

The precipitate is then collected by filtration, washed with deionized water to remove any unreacted reagents and byproducts, and dried at a controlled temperature (e.g., 50°C).[2]

Synthesis of Polymorphs

This compound can exist in different crystalline forms, primarily the α-monoclinic and β-orthorhombic phases. The synthesis conditions can be tailored to obtain a specific polymorph.[3]

-

β-FeC₂O₄·2H₂O (Orthorhombic): This phase can be formed by conducting the precipitation reaction at room temperature.[3]

-

α-FeC₂O₄·2H₂O (Monoclinic): The α-phase can be obtained by aging the precipitate formed at room temperature at a higher temperature, for example, 80°C.[3] Increasing the aging temperature can also influence the morphology of the crystals, transitioning from flower-like to prismatic-like structures.[3]

High-Purity Synthesis using Oxalyl Dihydrazide

For applications requiring high-purity ferrous oxalate, a method utilizing oxalyl dihydrazide has been patented.[4] In this process, oxalyl dihydrazide decomposes to generate oxalate ions and hydrazine. Hydrazine acts as a reducing agent, converting any ferric ions (Fe³⁺) present as impurities back to ferrous ions (Fe²⁺), thus enhancing the purity of the final product.[4]

Procedure Outline:

-

Dissolve ferrous sulfate in reverse osmosis water and filter the solution.[4]

-

Prepare a solution of oxalyl dihydrazide in reverse osmosis water and filter.[4]

-

Mix the two solutions in a sealed reaction kettle and heat to 120-150°C for 10-24 hours.[4]

-

Cool the mixture, filter the precipitate, wash with reverse osmosis water, and dry at 50°C to obtain high-purity this compound.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis experiments, providing a comparative overview of the impact of different reaction conditions.

| Parameter | Value | Source |

| Purity | ||

| Standard Synthesis | ≥99% | [5] |

| High-Purity Method | up to 99.99% | [4] |

| Yield | ||

| High-Purity Method | 93-94.8% | [4] |

| Hot Pressurized Method (135°C, 8h) | up to 89% | [6][7] |

| Specific Surface Area | ||

| Hot Pressurized Method (115°C, 2h) | 33.7 m²/g | [7][8] |

| Hot Pressurized Method (135°C, 12h) | 31.9 m²/g | [7][8] |

| Decomposition Temperature (in air) | ||

| β-FeC₂O₄·2H₂O | 250°C | [3] |

| α-FeC₂O₄·2H₂O | 239.5°C | [3] |

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the standard synthesis and the chemical reaction pathway.

Caption: Standard aqueous precipitation workflow.

Caption: Reactants and products in the synthesis.

Conclusion

The synthesis of this compound from ferrous sulfate and oxalic acid is a versatile and controllable process. By carefully selecting the reaction conditions, such as temperature, reactant concentrations, and aging time, researchers can produce this compound with desired physicochemical properties. The methods outlined in this guide provide a solid foundation for the synthesis and optimization of this important chemical compound for various research and development applications. The high-purity synthesis method, in particular, offers a promising route for applications demanding stringent purity specifications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 4. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of Alpha this compound from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Alpha-Ferrous Oxalate Dihydrate

Abstract: Alpha-ferrous oxalate (B1200264) dihydrate (α-FeC₂O₄·2H₂O), mineralogically known as humboldtine, is a coordination polymer of significant interest as a precursor for the synthesis of advanced materials such as iron oxides and iron-based catalysts. This technical guide provides an in-depth analysis of its crystal structure, synthesis, and physicochemical properties. It details experimental protocols for its preparation and characterization by X-ray diffraction, Mössbauer spectroscopy, and thermal analysis. Quantitative data are systematically presented in tabular format, and key experimental and logical pathways are visualized using diagrams to support researchers, scientists, and professionals in drug development and materials science.

Crystal Structure and Physicochemical Properties

Alpha-ferrous oxalate dihydrate is the thermodynamically stable polymorph of iron(II) oxalate dihydrate.[1] It crystallizes in the monoclinic system with the space group C2/c.[1][2] The structure is composed of infinite, planar one-dimensional chains.[1][3] These chains consist of repeating units of a divalent ferrous (Fe²⁺) cation, a bidentate oxalate dianion (C₂O₄²⁻), and two water molecules.[3] The iron atom is octahedrally coordinated by six oxygen atoms. The chains are linked together through hydrogen bonding.[4]

In contrast, a less stable, disordered polymorph, β-FeC₂O₄·2H₂O, crystallizes in the orthorhombic space group Cccm.[1][5] The alpha polymorph can be reliably synthesized by controlling reaction conditions, such as temperature.[6]

Table 1: Crystallographic Data for α-FeC₂O₄·2H₂O

This table summarizes the lattice parameters for α-FeC₂O₄·2H₂O at ambient and elevated pressures, as determined by X-ray diffraction.

| Parameter | Value at Ambient Pressure / 0.1 GPa | Source |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

| a (Å) | 12.0166 - 12.06 | [2][4] |

| b (Å) | 5.5563 - 5.56 | [2][4] |

| c (Å) | 9.9227 - 9.95 | [2][4] |

| β (°) | 128.5 - 128.536 | [2][4] |

| Unit Cell Volume (ų) | 518.235 | [2] |

Synthesis Protocols

High-quality single crystals of α-FeC₂O₄·2H₂O suitable for detailed structural analysis can be prepared via hydrothermal synthesis. Standard precipitation methods are also common, yielding microcrystalline powder.

2.1. Experimental Protocol: Hydrothermal Synthesis of Single Crystals

This two-step protocol, adapted from Müller et al., is effective for producing phase-pure single crystals, including isotopically labeled variants for specialized analysis.[1]

Step 1: Preparation of Aqueous Ferrous Sulfate (B86663) Solution

-

Transfer metallic iron (e.g., 100 mg of filings) into a two-neck round-bottom flask equipped with a condenser.

-

Add a threefold excess of dilute, degassed aqueous sulfuric acid (e.g., 5.5 mL of 1 M H₂SO₄) under an inert atmosphere while stirring.

-

Heat the mixture gently (e.g., 40°C for 1 hour) to facilitate the dissolution of iron and the evolution of hydrogen, resulting in a clear, grey-green solution of ferrous sulfate.

-

Filter the solution while hot under inert gas to remove any unreacted iron.

Step 2: Hydrothermal Crystal Growth

-

Prepare an aqueous solution of oxalic acid (e.g., 1.25 equivalents).

-

In a glovebox or under a stream of inert gas, carefully layer the ferrous sulfate solution with the oxalic acid solution in a thick-walled glass tube.

-

Seal the tube and place it in an oven or air bath. Heat at a constant temperature (e.g., 120°C) for a specified duration (e.g., 3-7 days).[1]

-

After the reaction period, quench the reaction vessel in an ice bath to terminate crystal growth.

-

Collect the resulting bright yellow crystals of α-FeC₂O₄·2H₂O on a Büchner funnel, wash with deionized water until the filtrate is acid-free, and dry in vacuo.[1]

Note: Aging the precipitate at elevated temperatures (e.g., 80-90°C) favors the formation of the α-polymorph over the β-polymorph.[6][7]

Experimental Characterization

A combination of analytical techniques is required to confirm the structure, purity, and properties of the synthesized material.

3.1. X-ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure, phase purity, and lattice parameters.

Experimental Protocol:

-

Prepare a finely ground powder sample of the synthesized ferrous oxalate dihydrate.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Scan a 2θ range appropriate for identifying all major diffraction peaks (e.g., 10-80°).

-

Analyze the resulting diffractogram by comparing peak positions and intensities to reference patterns (e.g., PDF #72-1305 or #023-0293) to confirm the α-phase.[2][4]

-

Perform Rietveld refinement on the data to determine precise lattice parameters.[2]

3.2. Mössbauer Spectroscopy

This technique provides information about the oxidation state and local coordination environment of the iron atoms.

Experimental Protocol:

-

Prepare an absorber by pressing the powdered sample into a sample holder to achieve a uniform thickness.

-

Cool the source (e.g., ⁵⁷Co in a rhodium matrix) and the absorber to a controlled temperature (e.g., room temperature or cryogenic temperatures) to increase the recoilless fraction.[8]

-

Record the Mössbauer spectrum by moving the source relative to the absorber to scan a range of Doppler velocities.

-

Fit the resulting spectrum with Lorentzian lines to extract hyperfine parameters, such as the isomer shift (IS) and quadrupole splitting (QS). For α-FeC₂O₄·2H₂O, the spectrum consists of a single quadrupole doublet, confirming a uniform environment for the high-spin Fe(II) cations.[9][10]

Table 2: Representative ⁵⁷Fe-Mössbauer Hyperfine Parameters

| Compound | Temperature (K) | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Source |

| FeC₂O₄·2H₂O | 298 | ~1.21 | ~1.78 | [9] |

| FeC₂O₄·2H₂O | Not Specified | 1.17 | 1.70 | [10] |

| (Note: The literature often does not distinguish between α and β polymorphs in Mössbauer data, as their spectra are highly similar, reflecting their structural similarities.)[9] |

3.3. Thermal Analysis (Thermogravimetry/Differential Scanning Calorimetry - TG/DSC)

Thermal analysis is used to study the dehydration and decomposition of the material as a function of temperature.

Experimental Protocol:

-

Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TG/DSC instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5-10 °C/min).

-

Conduct the experiment under a controlled atmosphere (e.g., air, nitrogen, argon, or hydrogen) with a constant gas flow rate.

-

Record the mass loss (TG) and heat flow (DSC) simultaneously.

The thermal decomposition of α-FeC₂O₄·2H₂O proceeds in distinct stages, with the final products being highly dependent on the surrounding atmosphere.[6] The first step is dehydration, which involves the loss of two water molecules and typically completes by 230°C.[11]

Table 3: Thermal Decomposition Products of α-FeC₂O₄·2H₂O in Various Atmospheres

| Atmosphere | Temperature Range (°C) | Key Processes & Products | Source |

| Air | ~240 | Exothermic decomposition and oxidation | [6][12] |

| > 400 | Formation of Hematite (α-Fe₂O₃) | [6][13] | |

| Argon (Inert) | ~430 | Endothermic decomposition | [6] |

| > 400 | Formation of Magnetite (Fe₃O₄) | [6][7] | |

| Hydrogen (Reducing) | > 380 | Decomposition and reduction | [14][15] |

| > 400 | Formation of metallic iron (α-Fe) and iron carbide (Fe₃C) | [14] | |

| Self-Generated | > 230 | Dehydration | [11][16] |

| (Sealed/Low Gas Flow) | > 380 | Formation of Fe₃O₄, followed by reduction by CO to Fe₃C | [11][16] |

| > 535 | Reduction of Fe₃O₄ by CO to Wüstite (FeO) | [11][16] |

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow

Caption: Experimental workflow for synthesis and characterization of α-FeC₂O₄·2H₂O.

Diagram 2: Thermal Decomposition Pathways

Caption: Thermal decomposition pathways of α-FeC₂O₄·2H₂O in different atmospheres.

References

- 1. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. politesi.polimi.it [politesi.polimi.it]

- 6. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 7. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]

- 8. air.unimi.it [air.unimi.it]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Decomposition Process of FeC2O4. 2H2O in the Air (2013) | Zai Zhi Yang | 1 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties of β-Ferrous Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of beta-ferrous oxalate (B1200264) dihydrate (β-FeC₂O₄·2H₂O), a compound of interest in various scientific fields, including materials science and as a precursor in the synthesis of iron-based materials. This document collates crystallographic, spectroscopic, thermal, and magnetic data from various scientific sources, presenting them in a structured format for ease of comparison and use in research and development. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of synthetic and decomposition pathways.

Introduction

Ferrous oxalate dihydrate exists in two main polymorphic forms: the monoclinic α-phase and the orthorhombic β-phase. The β-polymorph is of particular interest due to its distinct crystalline structure and properties. It is typically formed at room temperature through precipitation reactions. This guide focuses exclusively on the properties and characterization of the β-phase.

Physicochemical Properties

The fundamental physicochemical properties of β-ferrous oxalate dihydrate are summarized below.

| Property | Value |

| Chemical Formula | FeC₂O₄·2H₂O |

| Molecular Weight | 179.89 g/mol |

| Appearance | Yellow powder |

| Crystal System | Orthorhombic |

| Space Group | Cccm |

| Density | 2.28 g/cm³ at 25 °C[1] |

Crystallographic Data

The crystal structure of β-ferrous oxalate dihydrate has been determined by X-ray diffraction. The following table summarizes its key crystallographic parameters.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cccm |

| Lattice Parameters | a = 12.49 Å, b = 5.59 Å, c = 9.92 Å[2] |

Spectroscopic Properties

Vibrational spectroscopy provides insight into the molecular structure of β-ferrous oxalate dihydrate. The infrared and Raman spectra of the α and β polymorphs are practically identical, indicating strong similarities in their molecular structures[3].

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment (based on α-FeC₂O₄·2H₂O)[3] |

| ~3304 | O-H stretching of coordinated water |

| ~1615 | Antisymmetric C=O stretching |

| ~1357 | Symmetric C-O stretching + C-C stretching |

| ~1311 | Symmetric C-O stretching + δ(O-C=O) |

| ~816 | δ(O-C=O) + ν(C-C) |

| ~482 | ν(Fe-O) + ring deformation |

Raman Spectroscopy

Detailed Raman peak assignments specifically for the β-polymorph are not extensively reported, but are expected to be very similar to the α-polymorph due to their structural similarities.

Thermal Properties

The thermal decomposition of β-ferrous oxalate dihydrate is a multi-step process that varies significantly with the atmospheric conditions. Compared to its α-polymorph, β-ferrous oxalate dihydrate exhibits higher thermal stability.[4]

Thermal Decomposition in Air

In an air atmosphere, β-ferrous oxalate dihydrate undergoes dehydration followed by oxidative decomposition.

| Temperature Range (°C) | Process |

| ~120-250 | Dehydration: FeC₂O₄·2H₂O(s) → FeC₂O₄(s) + 2H₂O(g) |

| >250 | Oxidative Decomposition: 2FeC₂O₄(s) + O₂(g) → Fe₂O₃(s) + 4CO₂(g) (Exothermic peak at ~250 °C)[4] |

Thermal Decomposition in Inert Atmosphere (e.g., Argon)

Under inert conditions, the decomposition proceeds differently, ultimately yielding magnetite.

| Temperature Range (°C) | Process |

| ~120-230 | Dehydration: FeC₂O₄·2H₂O(s) → FeC₂O₄(s) + 2H₂O(g)[5] |

| >230 - 500 | Decomposition of anhydrous ferrous oxalate: 3FeC₂O₄(s) → Fe₃O₄(s) + 4CO(g) + 2CO₂(g) (Decomposition end temperature ~500 °C)[4] |

Magnetic Properties

The magnetic susceptibility of powdered this compound has been measured over a wide temperature range, revealing antiferromagnetic behavior.

A study on powdered FeC₂O₄·2H₂O measured the magnetic susceptibility between 1.3 K and 300 K.[4][6] The data indicated antiferromagnetic intrachain exchange.[4] A reasonable fit of the data above 25 K was obtained by assuming an intrachain exchange constant J = -4.9 K.[4]

Experimental Protocols

Synthesis of β-Ferrous Oxalate Dihydrate (Precipitation Method)

This protocol describes a typical synthesis of β-ferrous oxalate dihydrate at room temperature.[4]

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄·7H₂O).

-

Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate (e.g., sodium oxalate, Na₂C₂O₄).

-

-

Precipitation:

-

At room temperature, add the oxalic acid/oxalate solution to the ferrous salt solution with constant stirring.

-

A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for a designated period to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

-

References

Solubility Profile of Ferrous Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound. The guide includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

Ferrous oxalate dihydrate is a sparingly soluble salt, and its solubility is significantly influenced by the nature of the solvent, temperature, and pH. The available quantitative solubility data is summarized in the table below for easy comparison.

| Solvent System | Temperature (°C) | Solubility | Molar Concentration (mol/L) |

| Water | 25 | 0.097 g / 100 g[1] | ~0.0054 |

| Dilute Phosphoric Acid | 60 | 1.08 g / 100 mL | ~0.060 |

| Hydrochloric Acid | Ambient | Complete dissolution at >4 mol/L | - |

| Acetic Acid | - | Insoluble[2][3][4] | - |

| Acid Solutions (general) | - | Soluble[3][5] | - |

Note: The solubility in acidic solutions is generally higher due to the reaction of the oxalate ion with H⁺, which shifts the dissolution equilibrium.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble compounds like this compound is critical. Below are detailed methodologies for two common and reliable experimental approaches: the Shake-Flask Method and a Titration-Based Method.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8][9]

Principle: A surplus of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined after separating the undissolved solid.

Materials and Equipment:

-

This compound (FeC₂O₄·2H₂O), analytical grade

-

Selected solvents (e.g., deionized water, various buffers, organic solvents)

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC, AAS)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of the desired solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles present throughout the experiment.

-

Equilibration: Seal the containers and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid phase from the saturated solution, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter. This step is crucial to prevent undissolved particles from interfering with the concentration measurement.

-

Concentration Analysis: Carefully take an aliquot of the clear, saturated solution. Analyze the concentration of ferrous oxalate in the solution using a validated analytical method. For ferrous oxalate, UV-Vis spectrophotometry can be a suitable method by measuring the absorbance at a specific wavelength. Alternatively, the concentration of iron can be determined by Atomic Absorption Spectroscopy (AAS).

-

Calculation: Calculate the solubility of this compound in the respective solvent, typically expressed in g/100 mL or mol/L.

Titration Method for Solubility Determination

This method is a classic and cost-effective approach for determining the solubility of acidic or basic salts.[10][11][12] For ferrous oxalate, the oxalate ion can be titrated with a standardized solution of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium.

Principle: A saturated solution of ferrous oxalate is prepared, and a known volume of the clear solution is titrated with a standardized titrant to determine the concentration of the oxalate ions, which is directly related to the solubility of the salt.

Materials and Equipment:

-

This compound (FeC₂O₄·2H₂O)

-

Deionized water

-

Standardized Potassium Permanganate (KMnO₄) solution (e.g., 0.02 M)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Erlenmeyer flasks

-

Burette, pipette, and volumetric flasks

-

Hot plate or water bath

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in deionized water as described in the Shake-Flask method (steps 1 and 2).

-

Sample Preparation: After equilibration and phase separation (filtration or centrifugation), accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated ferrous oxalate solution into an Erlenmeyer flask.

-

Acidification: Carefully add a sufficient amount of concentrated sulfuric acid to the flask to create a strongly acidic solution. This is necessary for the redox reaction between oxalate and permanganate.

-

Heating: Gently heat the solution to approximately 60-70°C. This increases the rate of the reaction between oxalate and permanganate.

-

Titration: Titrate the hot, acidic solution with the standardized KMnO₄ solution from a burette. The permanganate solution is purple, and it will be decolorized as it reacts with the oxalate ions. The endpoint of the titration is reached when a faint, persistent pink color is observed, indicating a slight excess of KMnO₄.

-

Calculation:

-

Record the volume of KMnO₄ solution used.

-

Use the stoichiometry of the reaction (2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O) to calculate the moles of oxalate ions in the titrated sample.

-

From the moles of oxalate and the volume of the saturated solution taken, calculate the molar solubility of this compound.

-

Convert the molar solubility to g/100 mL if required.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method.

Caption: Workflow for Solubility Determination.

References

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. Iron(II) oxalate dihydrate, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | 6047-25-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scribd.com [scribd.com]

- 11. drjez.com [drjez.com]

- 12. youtube.com [youtube.com]

Humboldtine (Ferrous Oxalate Dihydrate): A Comprehensive Technical Guide on its Natural Occurrence and Mineralogy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humboldtine, a naturally occurring ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), is a rare organic mineral with significant implications in geochemistry, biomineralization, and materials science.[1][2][3] This technical guide provides an in-depth analysis of its natural occurrences, mineralogical characteristics, and the experimental protocols utilized for its characterization. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, logical relationships pertaining to its formation and decomposition are visualized using Graphviz diagrams.

Introduction

Humboldtine is a member of the humboldtine group of minerals, which are metal oxalate dihydrates.[1][4] It was first described in 1821 and named after the renowned naturalist and explorer Alexander von Humboldt.[2][3] This mineral is of particular interest due to its formation through both geological and biological processes, often involving the interaction of iron-rich rocks with oxalic acid produced by lichens or fungi.[1][5][6] Its synthetic counterparts are also being explored for various applications, including as precursors for advanced materials.[7][8]

Natural Occurrence and Localities

Humboldtine is a rare mineral, found in a limited number of locations worldwide.[2][9] Its formation is typically associated with specific geological and biological environments.

Geological Environments:

-

Coal Deposits: Humboldtine is frequently found as coatings on fracture surfaces in brown coal (lignite) deposits.[1][2][10] This is considered its typical mode of occurrence.

-

Granitic Pegmatites and Hydrothermal Deposits: In rarer instances, humboldtine has been identified in granitic pegmatites and hydrothermal mineral deposits.[1][10]

Biomineralization:

-

Lichen and Fungal Activity: A significant formation pathway for humboldtine involves the action of lichens and fungi on iron-rich substrates.[1][5] These organisms produce oxalic acid, which reacts with iron-bearing minerals to form ferrous oxalate dihydrate.[5][6] For example, the fungus Aspergillus niger has been shown to produce humboldtine when cultured on pyrrhotite (B1172379) and siderite.[6]

Notable Localities:

Humboldtine has been documented in approximately 30 localities globally.[2][9][11] Some of the key locations include:

-

Czech Republic: The type locality is in Korozluky, Most District.[1][2]

-

Germany: Found in locations such as the Matthiaszeche mine near Schwandorf.[2][11]

-

Brazil, Canada, Hungary, Italy, the United Kingdom, and the United States are other countries with reported humboldtine occurrences.[2][11]

Associated Minerals:

In coal seams, humboldtine is often associated with gypsum and tschermigite.[10][12] In pegmatites and hydrothermal environments, it can be found with cassiterite, tourmaline, and quartz.[10][12]

Mineralogy and Crystallography

Humboldtine possesses distinct physical, optical, and crystallographic properties that are crucial for its identification and characterization.

Physical Properties

The key physical properties of humboldtine are summarized in the table below.

| Property | Description |

| Color | Yellow to amber-yellow, lemon-yellow.[1][3] |

| Lustre | Resinous to dull.[1][3] |

| Transparency | Transparent to translucent.[1][10] |

| Crystal System | Monoclinic.[1][3] |

| Habit | Rarely as small, prismatic or platy crystals; more commonly as botryoidal, fibrous, or earthy masses and crusts.[1][3][10] |

| Hardness | 1.5 - 2 on the Mohs scale.[1][3] |

| Cleavage | Perfect on {110}; imperfect on {100} and {010}.[1][3][10] |

| Density | Measured: 2.28 g/cm³; Calculated: 2.307 g/cm³.[1][3] |

| Streak | Pale yellow.[3] |

Optical Properties

The optical characteristics of humboldtine are essential for its identification using polarized light microscopy.

| Property | Value |

| Optical Class | Biaxial (+).[10] |

| Refractive Indices | nα = 1.494, nβ = 1.561, nγ = 1.692.[3] |

| Pleochroism | X = very pale yellowish green; Y = pale greenish yellow; Z = bright yellow.[10] |

Chemical Composition

The ideal chemical formula for humboldtine is FeC₂O₄·2H₂O.[1][3] The elemental weight percentages are provided below.

| Element | Weight % |

| Fe | 31.043 |

| O | 53.363 |

| C | 13.353 |

| H | 2.241 |

Data calculated from the ideal formula.[1]

Crystallographic Data

Humboldtine crystallizes in the monoclinic system, belonging to the C2/c space group.[1][3][13]

| Parameter | Value |

| Space Group | C2/c.[1][3][13] |

| Unit Cell Dimensions | a = 12.011(11) Å, b = 5.557(5) Å, c = 9.920(9) Å, β = 128.53(3)°.[1][13] |

| Volume | 517.96 ų.[1] |

| Z | 4.[3][13] |

Experimental Protocols

The characterization of humboldtine relies on several analytical techniques. The methodologies for the key experiments are detailed below.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, unit cell dimensions, and phase purity of humboldtine.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground into a powder to ensure random orientation of the crystallites.[14]

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or MoKα radiation) is used.[13][15]

-

Data Collection: The powdered sample is mounted on a sample holder and irradiated with the X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for humboldtine (e.g., from the ICDD database) for phase identification.[14] For structural refinement, the diffraction data can be analyzed using Rietveld refinement methods.

Infrared (IR) and Raman Spectroscopy

Purpose: To identify the functional groups present in humboldtine, particularly the oxalate (C₂O₄²⁻) and water (H₂O) molecules, and to study hydrogen bonding.

Methodology:

-

Sample Preparation: For IR spectroscopy, a small amount of the powdered sample is typically mixed with KBr and pressed into a pellet. For Raman spectroscopy, the powdered sample or a single crystal can be used directly.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis, and a Raman spectrometer, often coupled with a microscope (micro-Raman), is used for Raman analysis.[13]

-

Data Collection: The sample is exposed to infrared radiation (for IR) or a monochromatic laser source (for Raman). The transmitted or scattered radiation is detected and plotted as a spectrum of absorbance/transmittance versus wavenumber (for IR) or intensity versus Raman shift (for Raman).

-

Data Analysis: The characteristic vibrational bands in the spectra are assigned to specific molecular vibrations. For humboldtine, key bands include those for C-O and C-C stretching of the oxalate group and O-H stretching and bending of the water molecules.[16]

Thermal Analysis (TGA/DSC)

Purpose: To study the thermal stability of humboldtine and characterize its decomposition process.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer (TGA) is used to measure changes in mass as a function of temperature, often coupled with a differential scanning calorimeter (DSC) to measure heat flow. Evolved gas analysis (EGA) using a mass spectrometer (MS) can be coupled to the TGA to identify the gaseous decomposition products.[16][17]

-

Data Collection: The sample is heated in a controlled atmosphere (e.g., air, nitrogen, or argon) at a constant heating rate. The TGA records the mass loss, while the DSC records endothermic or exothermic events.

-

Data Analysis: The TGA curve shows distinct steps corresponding to dehydration and decomposition. For humboldtine, the first mass loss corresponds to the loss of water molecules, followed by the decomposition of the anhydrous ferrous oxalate to iron oxides and gaseous products (CO and CO₂).[16][17]

Logical Relationships and Formation Pathways

The formation and decomposition of humboldtine can be represented through logical workflows.

Biogeochemical Formation of Humboldtine

This diagram illustrates the process of humboldtine formation through the interaction of biological organisms with iron-bearing minerals.

Caption: Biogeochemical formation pathway of humboldtine.

Thermal Decomposition of Humboldtine

This diagram outlines the sequential decomposition of humboldtine upon heating.

Caption: Thermal decomposition pathway of humboldtine.

Conclusion

Humboldtine, while rare, provides a fascinating subject for mineralogical and biogeochemical research. Its formation at the interface of geology and biology highlights the significant role of microorganisms in mineral weathering and formation. The detailed characterization of its properties through techniques such as XRD, spectroscopy, and thermal analysis is crucial for its accurate identification and for understanding its behavior. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists in related fields, and may inform the development of novel materials inspired by this unique natural compound.

References

- 1. mindat.org [mindat.org]

- 2. One Of Earth's Rarest Minerals Found Thanks To A 75-Year-Old Letter [forbes.com]

- 3. Humboldtine - Wikipedia [en.wikipedia.org]

- 4. mindat.org [mindat.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Humboldtine - Wikiwand [wikiwand.com]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. uniladtech.com [uniladtech.com]

- 12. humboldtine [mingen.hk]

- 13. Single-crystal X-ray diffraction and spectroscopic studies on humboldtine and lindbergite : weak Jahn – Teller effect of Fe 2 + ion | Semantic Scholar [semanticscholar.org]

- 14. Lost letter leads to discovery of one of Earth's rarest minerals - Earth.com [earth.com]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

A Deep Dive into the Polymorphism of Ferrous Oxalate Dihydrate: α and β Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a coordination polymer with significant applications as a precursor in the synthesis of iron oxides and battery materials, exhibits polymorphism, existing primarily in two distinct crystalline forms: the thermodynamically stable α-phase and the metastable β-phase.[1] Understanding the structural and thermal differences between these polymorphs is crucial for controlling the properties of the final materials derived from them. This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the α and β phases of ferrous oxalate dihydrate.

Synthesis and Structural Characteristics

The selective synthesis of α and β polymorphs of this compound is primarily controlled by the reaction temperature. The β-phase is typically formed through a precipitation reaction at room temperature, while the α-phase is obtained by aging the precipitate at elevated temperatures, generally around 80-90°C.[2][3] This temperature-dependent phase transformation is a key aspect of controlling the final product.

The two polymorphs possess distinct crystal structures. The α-phase crystallizes in the monoclinic system with the space group C2/c, whereas the β-phase exhibits an orthorhombic structure with the space group Cccm.[1][4] These structural differences lead to variations in their physical and chemical properties.

Table 1: Crystallographic Data of α and β-Ferrous Oxalate Dihydrate

| Parameter | α-Ferrous Oxalate Dihydrate | β-Ferrous Oxalate Dihydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Cccm |

| a (Å) | 12.006 - 12.06 | 12.26 - 12.49 |

| b (Å) | 5.552 - 5.58 | 5.537 - 5.57 |

| c (Å) | 9.697 - 9.95 | 15.48 - 15.51 |

| β (°) ** | 126.90 - 128.5 | 90 |

| Volume (ų) ** | 516.48 - 528.26 | 1053 - 1054.21 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocols

Synthesis of β-Ferrous Oxalate Dihydrate

This protocol describes the synthesis of the orthorhombic β-phase at room temperature.[2][7]

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of ferrous sulfate heptahydrate.

-

Prepare an aqueous solution of oxalic acid dihydrate.

-

Add the ferrous sulfate solution to the oxalic acid solution dropwise while stirring continuously at room temperature.

-

A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.

-

Continue stirring for a specified period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted reagents.

-

Dry the product under vacuum at a low temperature.

Synthesis of α-Ferrous Oxalate Dihydrate

This protocol outlines the synthesis of the monoclinic α-phase through an aging process at an elevated temperature.[2][3][7]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Follow steps 1-4 from the β-phase synthesis protocol.

-

Heat the suspension containing the precipitate to 80-90°C.

-

Maintain this temperature and continue stirring for a designated aging period (e.g., 2 hours). During this time, the β-phase transforms into the more stable α-phase.

-

Allow the suspension to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water.

-

Dry the product under vacuum.

A hydrothermal synthesis method can also be employed to obtain single crystals of α-ferrous oxalate dihydrate.[1] This involves reacting a ferrous salt with an oxalate source in a sealed vessel at temperatures around 120-150°C for 10-24 hours.[1][8]

Characterization Techniques

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the polymorphic form of this compound. The distinct crystal structures of the α and β phases result in unique diffraction patterns.[4]

Typical Experimental Parameters:

-

Radiation: Cu Kα

-

Scan Range (2θ): 10-60°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of the polymorphs.

Typical Experimental Parameters:

-

Atmosphere: Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air)

-

Heating Rate: 5-20 °C/min

-

Temperature Range: Ambient to 600°C

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the molecular vibrations and can be used to confirm the presence of oxalate and water molecules in the crystal structure. While the IR and Raman spectra for both polymorphs are very similar, subtle differences may be observed.[9]

Typical Experimental Parameters:

-

Mode: Attenuated Total Reflectance (ATR) or KBr pellet

-

Spectral Range: 4000-400 cm⁻¹

Thermal Decomposition

The thermal decomposition of this compound proceeds in multiple steps, with the final products depending on the atmosphere. The dehydration of the dihydrate to anhydrous ferrous oxalate typically occurs between 120°C and 230°C.[10][11] The subsequent decomposition of the anhydrous form happens at higher temperatures.

In an inert atmosphere (e.g., nitrogen or argon), the decomposition of anhydrous ferrous oxalate leads to the formation of iron(II) oxide (wüstite, FeO) and/or magnetite (Fe₃O₄), along with the release of carbon monoxide and carbon dioxide.[2][11] At temperatures above 320°C, magnetite is a common product.[12]

In an oxidizing atmosphere (air), the decomposition results in the formation of iron(III) oxide (hematite, α-Fe₂O₃).[2][3]

The β-phase generally exhibits higher thermal stability compared to the α-phase.[2] In an argon atmosphere, the decomposition end temperatures are reported to be 500°C for β-FeC₂O₄·2H₂O and 430°C for the α-phase.[2] In air, the exothermic decomposition peaks occur at approximately 250°C for the β-phase and 239.5°C for the α-phase.[2]

Table 2: Thermal Decomposition Data

| Polymorph | Atmosphere | Decomposition Event | Temperature (°C) | Products |

| α-FeC₂O₄·2H₂O | Air | Dehydration | ~120-210 | Anhydrous FeC₂O₄ |

| Decomposition (exothermic peak) | 239.5 | α-Fe₂O₃ | ||

| Argon | Decomposition end temperature | 430 | Fe₃O₄ | |

| β-FeC₂O₄·2H₂O | Air | Dehydration | ~120-210 | Anhydrous FeC₂O₄ |

| Decomposition (exothermic peak) | 250 | α-Fe₂O₃ | ||

| Argon | Decomposition end temperature | 500 | Fe₃O₄ |

Data compiled from multiple sources.[2][10][13]

Visualization of Key Processes

Caption: Synthesis pathway for α and β polymorphs of this compound.

Caption: Thermal decomposition pathways for α and β this compound.

Caption: Experimental workflow for the characterization of this compound polymorphs.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 3. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 11. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Thermal decomposition of iron(II) oxalate dihydrate in nitrogen using the Mössbauer effect - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Spectroscopic Guide to Ferrous Oxalate Dihydrate for Pharmaceutical and Materials Science Professionals

An In-Depth Technical Review of the Spectroscopic and Structural Characterization of a Key Synthetic Precursor

This technical guide provides a comprehensive overview of the spectroscopic characterization of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a compound of significant interest in drug development, materials science, and geochemical research.[1][2][3][4] Its utility as a precursor for the synthesis of various iron oxides and other advanced materials necessitates a thorough understanding of its structural and physicochemical properties.[1][4][5] This document outlines the key spectroscopic techniques used for its characterization, presents detailed experimental protocols, and summarizes the quantitative data in a clear, comparative format.

Synthesis and Sample Preparation

High-quality single crystals of ferrous oxalate dihydrate are crucial for obtaining reliable spectroscopic and diffraction data.[1][6] A common and effective method involves a two-step hydrothermal synthesis approach, which can be adapted for isotopic labeling (e.g., with ⁵⁷Fe for Mössbauer spectroscopy).[1][2][3][4]

Experimental Protocol: Hydrothermal Synthesis

A versatile method for preparing single crystals of α-FeC₂O₄·2H₂O begins with the dissolution of metallic iron in dilute sulfuric acid to form an iron(II) sulfate (B86663) solution.[6] This is followed by a reaction with dimethyl oxalate under autogenous pressure.[6] All procedures should be conducted under an inert atmosphere (e.g., Argon) to prevent oxidation of the ferrous iron.[7]

For deuterated samples, D₂O and deuterated sulfuric acid are used in the initial step.[7][8] For ⁵⁷Fe-enriched samples for Mössbauer spectroscopy, ⁵⁷Fe metal is used as the starting material.[1][2][3][4] The resulting polycrystalline precipitate is then subjected to hydrothermal treatment to promote single crystal growth.

Spectroscopic Characterization Techniques

A multi-technique approach is essential for a complete characterization of this compound, providing complementary information on its vibrational modes, nuclear environment, and crystal structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. The IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the oxalate anion, the coordinated water molecules, and the Fe-O bonds.[1][8][9]

Experimental Protocols:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using the KBr pellet technique.[8] A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then collected over a range of 4000-400 cm⁻¹.[8]

-

Raman Spectroscopy: Raman spectra can be obtained using a confocal microscopic Raman spectrometer.[10] A common setup utilizes a 633 nm laser for excitation.[10][11] The laser is focused on the sample, and the scattered light is collected and analyzed.

Quantitative Data:

Table 1: Key Infrared (FT-IR) and Raman Bands for α-Ferrous Oxalate Dihydrate

| Vibrational Mode | FT-IR Peak Position (cm⁻¹)[1] | Raman Shift (cm⁻¹)[12] |

| O-H Stretching (water) | ~3311 (broad) | - |

| C=O Asymmetric Stretching | ~1620 | - |

| C-O Symmetric Stretching | ~1360 | - |

| C-O Symmetric Stretching + C-C Stretching | - | 1469 |

| O-C=O Bending + Fe-O Stretching | ~823 | - |

Note: Peak positions can vary slightly depending on the specific experimental conditions and sample preparation.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for investigating the nuclear environment of iron atoms. It provides information about the oxidation state, spin state, and site symmetry of the iron ions in the crystal lattice. The spectra of this compound are typically characterized by a single doublet, indicative of high-spin Fe(II).[9]

Experimental Protocol:

Synchrotron Mössbauer Spectroscopy (SMS) at a nuclear resonance beamline is a powerful method for collecting data, especially for small single crystals.[6] The sample, often a single crystal with dimensions on the order of 15x15x10 µm³, is mounted in the beam path.[6] The high intensity of the synchrotron source allows for rapid data collection, with a single spectrum obtainable in approximately 30-45 minutes.[6] The spectra are then fitted using Lorentzian lines to determine the isomer shift (IS) and quadrupole splitting (QS).[6][13]

Quantitative Data:

Table 2: ⁵⁷Fe Mössbauer Parameters for α-Ferrous Oxalate Dihydrate at Room Temperature

| Parameter | Value (mm/s) | Reference |

| Isomer Shift (IS) | 1.21 ± 0.01 | [9] |

| Quadrupole Splitting (QS) | 1.76 ± 0.02 | [9] |

Note: These values are characteristic of high-spin ferrous (Fe²⁺) ions in an octahedral coordination environment.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of a material. For this compound, XRD analysis reveals the arrangement of the iron, oxalate, and water molecules in the solid state. The α-polymorph of this compound crystallizes in the monoclinic system with the C2/c space group.[5][10]

Experimental Protocol:

Powder X-ray diffraction (XRD) patterns are typically collected using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). The powdered sample is mounted on a sample holder, and the diffraction pattern is recorded over a range of 2θ angles. Rietveld refinement of the collected data can be used to confirm the crystal structure and determine the lattice parameters.[10]

Quantitative Data:

Table 3: Characteristic X-ray Diffraction Peaks for α-Ferrous Oxalate Dihydrate (Cu Kα)

| 2θ Angle (°) |

| 18.6 |

| 18.97 |

| 23.0 |

| 24.7 |

| 24.9 |

| 30.0 |

| 33.9 |

| 34.2 |

| 34.5 |

Source:[10] Note: These peaks correspond to the JCPDS card No. 72-1305.[14]

Visualizing the Workflow and Data Relationships

To better understand the process of characterizing this compound, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the information they provide.

Conclusion

The spectroscopic characterization of this compound through a combination of FT-IR, Raman, Mössbauer, and XRD techniques provides a detailed understanding of its molecular and structural properties. The data presented in this guide serves as a valuable reference for researchers and professionals in confirming the identity, purity, and structural integrity of this important compound. This comprehensive characterization is a critical step in its application as a precursor for the synthesis of novel materials and in various fields of scientific research.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research | Semantic Scholar [semanticscholar.org]

- 3. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for … [ouci.dntb.gov.ua]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 6. politesi.polimi.it [politesi.polimi.it]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal decomposition of iron(II) oxalate dihydrate in nitrogen using the Mössbauer effect - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Chemical formula and molecular weight of ferrous oxalate dihydrate

This technical guide provides a comprehensive overview of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a compound of interest for researchers, scientists, and professionals in drug development. The guide details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its potential applications.

Chemical and Physical Properties

Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound that appears as a yellow, odorless powder.[1][2] It is poorly soluble in water.[2] The dihydrate form consists of chains of oxalate-bridged ferrous centers, each with two aquo ligands, forming a coordination polymer.[1]

Table 1: Quantitative Data for this compound

| Property | Value |

| Chemical Formula | FeC₂O₄·2H₂O[1][3] |

| Molecular Weight | 179.89 g/mol [1][3][4][5] |

| Appearance | Yellow powder[1][2] |

| Density | 2.28 g/cm³[2][3] |

| Melting Point | 150–160 °C (decomposes)[2] |

| Solubility in Water | 0.097 g/100ml (25 °C)[2] |

| CAS Number | 6047-25-2[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Several methods for the synthesis of this compound have been reported, primarily based on salt metathesis reactions.[6][7]

Method 1: Synthesis from Ferrous Salt and Oxalic Acid

This common method involves the reaction of an aqueous solution of a ferrous salt with a solution of oxalic acid or a suitable oxalate.[6][7]

-

Reaction: FeSO₄·7H₂O + H₂C₂O₄(aq) → FeC₂O₄·2H₂O + 5H₂O + H₂SO₄[8]

-

Procedure:

-

Dissolve ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in a minimum amount of deionized water.[8]

-

Prepare a solution of oxalic acid (H₂C₂O₄).

-

Add the oxalic acid solution to the ferrous sulfate solution.

-

Heat the mixture to a mild boil until a yellow precipitate of this compound forms.[8]

-

Collect the precipitate by filtration, wash it with distilled water to remove impurities, and dry it at a controlled temperature (e.g., 50 °C).[9]

-

Method 2: Hydrothermal Synthesis for Single Crystals

This two-step approach is suitable for preparing high-quality single crystals.[6][7]

-

Step 1: Preparation of Ferrous Sulfate Solution

-

Step 2: Hydrothermal Reaction

-

Transfer the prepared iron(II) sulfate solution and an excess of dimethyl oxalate into a Teflon-lined stainless-steel autoclave.[7]

-

Seal the autoclave and heat it in an oven (e.g., 120 °C for 24 hours).[7]

-

Allow the reaction mixture to cool slowly to ambient temperature to yield single crystals of α-FeC₂O₄·2H₂O.[7]

-

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

-

X-ray Diffraction (XRD): This technique is used to determine the crystalline phase and structure of the product. The monoclinic α-FeC₂O₄·2H₂O is a common polymorph obtained.[10][11]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is employed to identify the functional groups present. The spectra of FeC₂O₄·2H₂O typically show characteristic peaks for the bidentate coordination of the oxalate group and the C-O and C-C stretching vibrations of coordinated oxalic acid.[12]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to study the thermal decomposition behavior of the compound. This compound decomposes upon heating, transforming into iron oxides (α-Fe₂O₃ in air, Fe₃O₄ in an inert atmosphere) at temperatures above 400 °C.[11]

Applications in Research and Development

This compound serves as a precursor for the synthesis of various iron-containing materials and has potential applications in different fields.

-

Materials Science: It is used as a precursor to synthesize iron oxides and iron-containing battery materials.[7][13] Its thermal instability is advantageous for the preparation of these materials.[7]

-

Drug Development: There is growing interest in the use of ferrous oxalate in the preparation of anti-anemic drugs.[10][14]

-

Catalysis: The compound has shown photocatalytic properties for the degradation of organic pollutants in wastewater.[10][12]

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. wholesale Iron(II) oxalate dihydrate Crystalline - FUNCMATER [funcmater.com]

- 3. 草酸铁(II) 二水合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C2H4FeO6 | CID 516788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles from Ferrous Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of iron oxide nanoparticles (IONPs) using ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) as a precursor. This method offers a versatile platform for producing various phases of iron oxide, including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (B75146) (α-Fe₂O₃), with tunable sizes and morphologies. Such tailored nanoparticles are of significant interest for various biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.

Introduction

The thermal decomposition of ferrous oxalate dihydrate is a robust and reproducible method for synthesizing crystalline iron oxide nanoparticles. The key to this process is the precise control of the reaction atmosphere and temperature, which dictates the final phase and properties of the nanoparticles. Decomposition in an inert or low-oxygen environment typically yields magnetite, a ferrimagnetic material highly desirable for magnetic applications. In contrast, decomposition in the presence of air leads to the formation of hematite, an antiferromagnetic material. Subsequent controlled oxidation can convert magnetite to maghemite, which also possesses favorable magnetic properties.

Data Presentation

The following tables summarize the quantitative data on the synthesis of iron oxide nanoparticles from this compound, highlighting the relationship between synthesis parameters and nanoparticle characteristics.

Table 1: Synthesis of this compound Precursor Polymorphs

| Polymorph | Synthesis Temperature | Morphology |

| α-FeC₂O₄·2H₂O | 90°C (with aging) | Monoclinic, prismatic crystals |

| β-FeC₂O₄·2H₂O | Room Temperature | Orthorhombic, non-agglomerated crystallites |

Table 2: Influence of Thermal Decomposition Conditions on Iron Oxide Nanoparticle Properties

| Precursor Polymorph | Decomposition Temperature | Atmosphere | Resulting Phase | Morphology | Average Particle Size |

| β-FeC₂O₄·2H₂O | 500°C | Low oxygen (vacuum) | Magnetite (Fe₃O₄) | Cuboidal | 60-70 nm[1] |

| β-FeC₂O₄·2H₂O | 700°C | Low oxygen | Magnetite (Fe₃O₄) | - | 55 nm[2] |

| Not Specified | 500°C | Air | Hematite (α-Fe₂O₃) | Spherical | ~50 nm[1] |

| Not Specified | 280°C (dynamic heating) | Air | γ-Fe₂O₃ and α-Fe₂O₃ | - | < 6 nm[3] |

| Not Specified | 550°C | Air | Hematite (α-Fe₂O₃) | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent conversion to iron oxide nanoparticles.

Protocol 1: Synthesis of this compound (FeC₂O₄·2H₂O) Precursor

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ammonium iron(II) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

-

3 M Sulfuric acid (H₂SO₄) (optional, to prevent oxidation of Fe²⁺)

Procedure for β-FeC₂O₄·2H₂O (Room Temperature Synthesis):

-

Prepare a solution of ferrous salt by dissolving it in deionized water. A small amount of dilute sulfuric acid can be added to prevent the oxidation of ferrous ions.

-

Prepare a separate solution of oxalic acid in deionized water.

-

Slowly add the oxalic acid solution to the ferrous salt solution with constant stirring at room temperature.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove any unreacted reagents and impurities.

-

Dry the resulting yellow powder in a vacuum oven at a low temperature (e.g., 60°C) overnight.

Procedure for α-FeC₂O₄·2H₂O (High-Temperature Synthesis):

-

Follow steps 1 and 2 from the room temperature synthesis protocol.

-

Heat the ferrous salt solution to 90°C.

-

Slowly add the oxalic acid solution to the heated ferrous salt solution with vigorous stirring.

-

Maintain the temperature at 90°C and continue stirring for an aging period (e.g., 2 hours).

-

Allow the solution to cool to room temperature.

-

Collect, wash, and dry the precipitate as described in steps 6-8 of the room temperature protocol.

Protocol 2: Thermal Decomposition of this compound to Iron Oxide Nanoparticles

Materials:

-

This compound (FeC₂O₄·2H₂O) powder

-

Tube furnace with gas flow control

-

Inert gas (e.g., Nitrogen, Argon) or a vacuum pump

-

Air supply

Procedure for Magnetite (Fe₃O₄) Nanoparticles (Inert Atmosphere):

-

Place a known amount of this compound powder in a ceramic boat and position it in the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., nitrogen at a flow rate of 100 sccm) for at least 30 minutes to remove any residual oxygen. Alternatively, evacuate the tube to a low pressure (e.g., 10⁻⁵ torr).

-

Heat the furnace to the desired decomposition temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).

-

Hold the temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition.

-

Cool the furnace down to room temperature under the inert atmosphere or vacuum.

-

The resulting black powder is magnetite nanoparticles.

Procedure for Hematite (α-Fe₂O₃) Nanoparticles (Air Atmosphere):

-

Place the this compound powder in the tube furnace as described above.

-

Instead of an inert gas, supply a steady flow of air through the furnace tube.

-

Heat the furnace to the desired temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).[3]

-

Maintain the temperature for the desired duration (e.g., 1-2 hours).

-

Cool the furnace to room temperature.

-

The resulting reddish-brown powder is hematite nanoparticles.

Visualizations

Experimental Workflow

Caption: Workflow for synthesis and characterization of IONPs.

Cellular Uptake Pathways for Drug Delivery

Iron oxide nanoparticles are typically internalized by cells through various endocytic pathways. Understanding these mechanisms is crucial for designing effective drug delivery systems.

Caption: Cellular uptake and drug release from IONPs.

Applications in Drug Development

Iron oxide nanoparticles synthesized from ferrous oxalate are promising candidates for various applications in drug development:

-

Targeted Drug Delivery: The magnetic properties of magnetite and maghemite nanoparticles allow for their accumulation at a target site (e.g., a tumor) using an external magnetic field. This enhances the local concentration of the therapeutic agent, improving efficacy and reducing systemic side effects.[4]

-

Controlled Release: The nanoparticle surface can be functionalized with polymers or other molecules to control the release of the loaded drug. Release can be triggered by changes in the physiological environment, such as pH, or by external stimuli like an alternating magnetic field (hyperthermia).

-

Theranostics: These nanoparticles can be engineered to serve as both therapeutic and diagnostic agents. For instance, they can act as contrast agents for MRI to visualize the target tissue while simultaneously delivering a therapeutic payload.[5]

The cellular uptake of these nanoparticles is an active process, primarily occurring through endocytosis.[6][7][8][9] The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry. Following internalization, the nanoparticles are typically trafficked to endosomes and then lysosomes, where the acidic environment can trigger the release of the conjugated drug.

References

- 1. Nanorods of iron oxalate synthesized using reverse micelles: facile route for alpha-Fe2O3 and Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Iron oxide nanoparticles in magnetic drug targeting and ferroptosis-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. rorytwu.com [rorytwu.com]

- 7. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Hydrothermal Synthesis of Ferrous Oxalate Dihydrate Nanorods: A Versatile Precursor for Biomedical Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract